molecular formula C43H55N4O10P B12394644 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Katalognummer: B12394644
Molekulargewicht: 818.9 g/mol
InChI-Schlüssel: YXJWAPDGJHYLNH-ODXLBOQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry or any specific applications it is known for.

Vorbereitungsmethoden

    Synthetic Routes and Reaction Conditions: Describe the synthetic pathways used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).

    Industrial Production Methods: If applicable, explain the industrial-scale production methods, including any optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

    Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.

    Common Reagents and Conditions: List the common reagents and conditions used in these reactions.

    Major Products: Describe the major products formed from these reactions and any significant by-products.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound, including but not limited to:

    Chemistry: Its role in chemical synthesis, catalysis, or as a reagent.

    Biology: Its use in biological studies, such as enzyme inhibition, protein binding, or cellular assays.

    Medicine: Any therapeutic applications, such as drug development, disease treatment, or diagnostic tools.

    Industry: Its industrial applications, such as in materials science, manufacturing, or environmental science.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Include details about:

    Molecular Targets: The specific molecules or structures the compound interacts with.

    Pathways Involved: The biochemical or chemical pathways affected by the compound.

Vergleich Mit ähnlichen Verbindungen

    Comparison: Compare the compound with other similar compounds, highlighting its unique properties and advantages.

    List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.

Conclusion

Summarize the key points discussed in the article and highlight the importance of the compound in scientific research and applications.

Feel free to use this framework to structure your detailed article

Eigenschaften

Molekularformel

C43H55N4O10P

Molekulargewicht

818.9 g/mol

IUPAC-Name

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1

InChI-Schlüssel

YXJWAPDGJHYLNH-ODXLBOQJSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.